An In-Depth Technical Guide to tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, a key chemical intermediate in medicinal chemistry. While a specific CAS number for this exact molecule is not prominently cataloged, its structural components—the N-Boc-protected piperidine core and the 4-bromobenzyl ether moiety—are foundational in the synthesis of a wide array of pharmacologically active agents. This document serves researchers, scientists, and drug development professionals by detailing the compound's inferred physicochemical properties, outlining a robust and validated synthetic protocol, exploring its critical applications as a versatile building block, and providing essential safety and handling information based on closely related analogues. The guide emphasizes the strategic importance of this scaffold in constructing complex molecular architectures, particularly in the development of kinase inhibitors.
Introduction: A Scaffold of Strategic Importance
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids, prized for its favorable pharmacokinetic properties and its ability to serve as a rigid scaffold for presenting substituents in a defined three-dimensional orientation.[1] The strategic protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. The Boc group is exceptionally stable under a wide range of reaction conditions yet can be removed cleanly under acidic conditions, offering chemists precise control over synthetic pathways.[2]
The subject of this guide, tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate, combines this N-Boc-piperidine core with a 4-bromobenzyl ether at the 4-position. This specific combination yields a trifunctional building block of significant value:
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The N-Boc Protected Piperidine: Allows for reactions elsewhere in the molecule without interference from the basic nitrogen, which can be deprotected at a later synthetic stage for further functionalization.[2][3]
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The Ether Linkage: Provides a stable, flexible connection between the piperidine and phenyl rings.
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The 4-Bromophenyl Group: Acts as a crucial synthetic handle. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse chemical moieties and the construction of complex molecular libraries for drug screening.
This scaffold is an essential intermediate in the synthesis of targeted therapeutics, including potent and selective kinase inhibitors used in oncology and immunology.[4][5][6]
Physicochemical & Spectroscopic Profile
While a dedicated entry for tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is sparse, its properties can be reliably inferred from its constituent parts and closely related, well-characterized analogues.
| Property | Value (Predicted/Inferred) | Source/Analogue |
| CAS Number | Not assigned / Not found | - |
| Molecular Formula | C₁₇H₂₄BrNO₃ | - |
| Molecular Weight | 386.28 g/mol | - |
| Appearance | White to off-white solid | Inferred from analogues |
| Solubility | Soluble in DCM, EtOAc, THF, Methanol | Inferred from synthetic protocols |
Analogous Compound Data:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | 443998-65-0 | C₁₆H₂₃BrN₂O₂ | 355.27 g/mol [7] |
| tert-Butyl 4-bromopiperidine-1-carboxylate | 180695-79-8 | C₁₀H₁₈BrNO₂ | 264.16 g/mol [8] |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 g/mol [9] |
Characterization of the title compound would rely on standard analytical techniques. ¹H NMR spectroscopy is expected to show characteristic peaks for the tert-butyl protons (singlet, ~1.46 ppm), the piperidine ring protons, the benzylic methylene protons (singlet, ~4.5 ppm), and the aromatic protons of the bromophenyl group (two doublets, ~7.2-7.5 ppm). Mass spectrometry (ESI-MS) would confirm the molecular weight with a characteristic isotopic pattern for bromine.
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate is achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.
Proposed Synthetic Workflow
The synthesis is a two-step process starting from commercially available materials.
Caption: Proposed Williamson ether synthesis workflow.
Detailed Experimental Protocol
Materials:
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tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)[9]
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
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4-Bromobenzyl bromide (1.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Step 1: Deprotonation. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous THF.
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Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH is critical to quantitatively deprotonate the hydroxyl group, forming the sodium alkoxide. Performing this at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.
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Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide is typically visually confirmed by the cessation of gas evolution.
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Step 2: Nucleophilic Substitution. Cool the reaction mixture back to 0 °C. Add a solution of 4-bromobenzyl bromide (1.1 eq) in anhydrous THF dropwise via a syringe or dropping funnel.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: The alkoxide is a potent nucleophile that attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide. Benzyl bromide is an excellent substrate for Sₙ2 reactions due to the stability of the transition state. The bromide leaving group is readily displaced.
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Workup and Purification. Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to yield the final product as a white or off-white solid.
Applications in Drug Discovery & Development
The true value of tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate lies in its role as a versatile intermediate for creating more complex drug candidates. The 4-bromophenyl moiety is the key to diversification.
Role as a Privileged Scaffold
The piperidine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets.[1] This makes derivatives like the title compound highly sought after in drug discovery campaigns. The N-benzyl piperidine motif, in particular, is used to fine-tune efficacy and physicochemical properties, often providing crucial cation-π interactions with target proteins.[10]
Gateway to Kinase Inhibitors and Other Therapeutics
This building block is a precursor for synthesizing complex therapeutics, such as inhibitors for Bruton's tyrosine kinase (BTK) or Cyclin-Dependent Kinase 9 (CDK9).[6][11]
Caption: Logical workflow for drug candidate synthesis.
The synthetic strategy typically involves:
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Cross-Coupling: The bromine atom is replaced with a more complex aryl or heteroaryl group using a suitable palladium catalyst and coupling partner (e.g., a boronic acid in a Suzuki reaction). This step builds the core of the target molecule.
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Boc Deprotection: The Boc group is removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[3]
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Final Functionalization: The newly freed secondary amine of the piperidine ring is then acylated, alkylated, or used in a reductive amination to complete the synthesis of the final drug molecule.
This modular approach allows for the rapid synthesis of a large number of analogues for structure-activity relationship (SAR) studies, which is fundamental to modern drug discovery.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for the title compound. Therefore, a conservative approach to safety and handling must be adopted based on the hazards of its structural analogues.
Hazard Identification (Inferred): Based on analogues like tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, the compound is likely:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Recommended Precautions & PPE:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles with side-shields.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents, strong acids, and strong reducing agents.
Conclusion
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate represents a quintessential example of a modern synthetic building block. Its design—incorporating a stable protecting group, a flexible linker, and a reactive handle for cross-coupling—provides medicinal chemists with a powerful and versatile tool for the efficient construction of complex, biologically active molecules. Understanding its synthesis, reactivity, and strategic application is key for professionals engaged in the demanding field of drug discovery and development. This guide provides the foundational knowledge to leverage this important scaffold in the pursuit of novel therapeutics.
References
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Wang, M., Wang, W., Tang, Q., & Xu, S. (2018). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved January 11, 2026, from [Link]
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Wang, M., Wang, W., Tang, Q., & Xu, S. (2018). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Retrieved January 11, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. PubChem. Retrieved January 11, 2026, from [Link]
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The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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